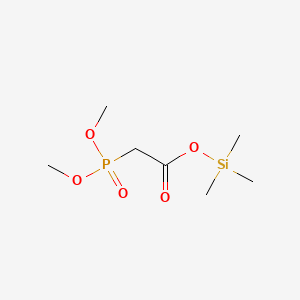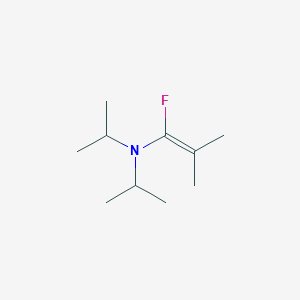
1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine
Overview
Description
1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine is a useful research compound. Its molecular formula is C10H20FN and its molecular weight is 173.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Resolution and Epimerization
Optical resolution and epimerization processes have been explored using compounds similar to 1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine. For instance, the study by Kawachi et al. (1999) describes the optical resolution of a fluorosilane compound with an optically active amino group, which could be relevant to understanding the properties and applications of this compound in stereochemical manipulations and synthesis of optically active silicon compounds (Kawachi et al., 1999).
Novel Polyimides
Zhang et al. (2010) conducted research on novel polyimides derived from a specific bis(ether amine) monomer, demonstrating applications in producing materials with desirable properties such as organosolubility, optical transparency, and thermal stability. This research area may overlap with the applications of this compound in the development of new polymeric materials with specific functional properties (Zhang et al., 2010).
Fluorinated Dyes and Probes
Hecht et al. (2013) explored the development of fluorinated boron-dipyrromethene (BODIPY) dyes, which are bright and versatile probes for surface analysis. The introduction of fluorine atoms significantly enhances the photostability of these dyes. This study suggests potential applications of this compound in the synthesis of fluorinated compounds for use in analytical chemistry and materials science (Hecht et al., 2013).
Enantiopure Reagents
Rodríguez-Escrich et al. (2005) described the use of a fluorinated compound as a versatile reagent for analyzing scalemic mixtures of amines, highlighting its application in chiral resolution processes. This illustrates the potential use of this compound in the field of chiral chemistry and enantiopure synthesis (Rodríguez-Escrich et al., 2005).
Fluorination and Functionalization of Compounds
Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, which is a key aspect of medicinal and agricultural chemistry. This indicates the relevance of this compound in the functionalization of organic molecules for diverse applications in chemistry (Schmitt et al., 2017).
Properties
IUPAC Name |
1-fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-7(2)10(11)12(8(3)4)9(5)6/h8-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFICEDFPYZANJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369763 | |
| Record name | 1-Fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65785-54-8 | |
| Record name | 1-Fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)
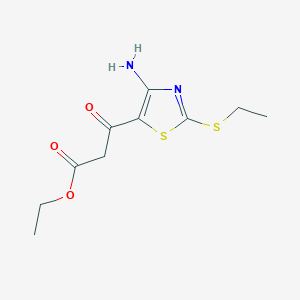
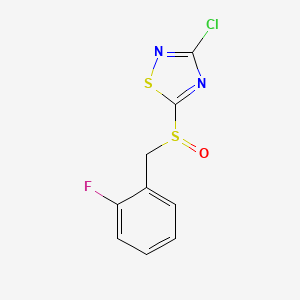
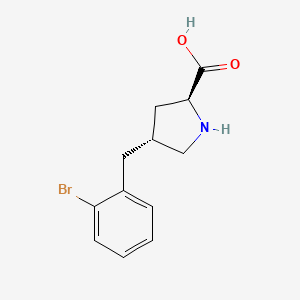
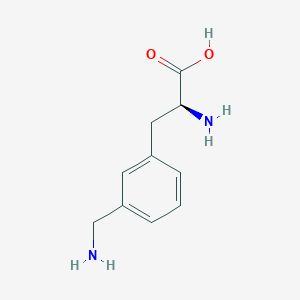
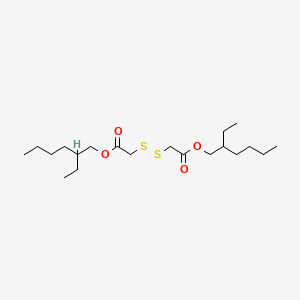
![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)
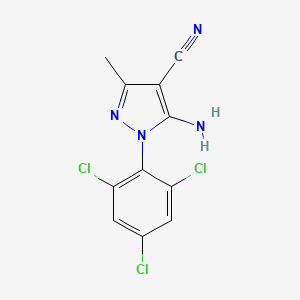
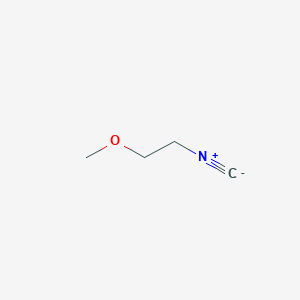
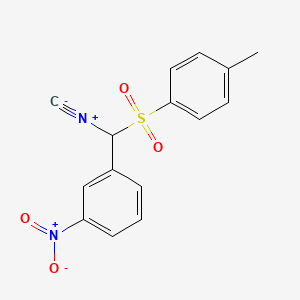
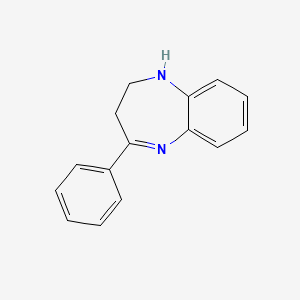
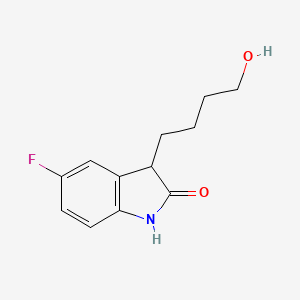
![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)
